![molecular formula C17H25ClN2O2 B1680307 Phenglutarimide hydrochloride CAS No. 1674-96-0](/img/structure/B1680307.png)
Phenglutarimide hydrochloride
Übersicht
Beschreibung
Phenglutarimide hydrochloride is a compound known for its parasympatholytic activity and has been used as an antiparkinson agent since its preparation in the early 1950s . It is a muscarinic acetylcholine receptor antagonist, which means it blocks the action of acetylcholine on muscarinic receptors, thereby exerting its therapeutic effects .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Phenglutarimide hydrochloride can be synthesized through a multi-step process involving the reaction of diethylamine with a suitable precursor, followed by cyclization and subsequent hydrochloride salt formation. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to meet pharmaceutical standards .
Analyse Chemischer Reaktionen
Types of Reactions: Phenglutarimide hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Conditions vary depending on the substituent being introduced, but typically involve catalysts and controlled temperatures.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce various reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
Antimuscarinic Activity
Phenglutarimide exhibits significant antimuscarinic properties, which have been studied through the stereoselective recognition of its enantiomers. Research indicates that the (S)-enantiomer of phenglutarimide effectively inhibits binding to muscarinic receptors, demonstrating high affinity as a competitive antagonist across various receptor subtypes (M1, M2, M3, and M4) in both rat and human tissues. This property suggests potential therapeutic applications in treating conditions like overactive bladder or other disorders linked to muscarinic receptor activity .
PROTAC Development
Phenyl glutarimide derivatives are being utilized in the design of proteolysis-targeting chimeras (PROTACs). These compounds serve as cereblon ligands, enhancing the stability and efficacy of PROTACs compared to traditional immunomodulatory imide drugs (IMiDs). Studies have shown that phenyl glutarimide-based PROTACs maintain their binding affinity while exhibiting improved chemical stability, leading to enhanced protein degradation capabilities in cellular environments .
Chemical Stability and Efficacy
A significant challenge with many drug candidates is their chemical stability under physiological conditions. Phenyl glutarimide has been identified as a more stable alternative to IMiD-based compounds due to its resistance to hydrolysis. This stability is crucial for maintaining therapeutic efficacy during drug formulation and administration .
Study on Binding Affinity
In a study comparing the binding properties of phenglutarimide enantiomers, researchers utilized radioligand binding assays to assess the interaction with muscarinic receptors. The findings indicated that (S)-phenglutarimide had a higher pK affinity compared to its counterparts, suggesting its potential as a lead compound for developing antimuscarinic agents .
Development of Novel PROTACs
Recent advancements in PROTAC technology have leveraged phenyl glutarimide to create more effective therapeutic agents targeting specific proteins involved in disease pathways. A study demonstrated that phenyl glutarimide-based PROTACs showed improved selectivity and reduced off-target effects compared to traditional IMiD-based designs, indicating their promise in targeted cancer therapies .
Comparative Data Table
Property | Phenyl Glutarimide | Traditional IMiDs |
---|---|---|
Chemical Stability | High | Low |
Binding Affinity | Strong | Variable |
Application in PROTACs | Yes | Limited |
Antimuscarinic Activity | Significant | Minimal |
Wirkmechanismus
Phenglutarimide hydrochloride exerts its effects by blocking muscarinic acetylcholine receptors, which are involved in various physiological processes. By inhibiting these receptors, it reduces the activity of the parasympathetic nervous system, leading to its therapeutic effects in conditions like Parkinson’s disease . The molecular targets include M1, M2, and M3 receptor subtypes, with a high affinity for the M1 subtype .
Vergleich Mit ähnlichen Verbindungen
Pirenzepine: Another muscarinic receptor antagonist with a similar receptor selectivity profile.
Atropine: A well-known anticholinergic agent used for various medical applications.
Scopolamine: Another anticholinergic compound with similar therapeutic uses.
Uniqueness: Phenglutarimide hydrochloride is unique due to its high stereoselectivity and affinity for the M1 muscarinic receptor subtype, making it particularly effective in certain therapeutic applications .
Biologische Aktivität
Phenglutarimide hydrochloride, a derivative of phenyl glutarimide, has garnered attention in the field of medicinal chemistry, particularly due to its potential applications in targeted protein degradation via the PROTAC (Proteolysis Targeting Chimeras) technology. This article delves into the biological activity of this compound, focusing on its mechanisms, stability, and therapeutic implications.
Chemical Structure and Properties
This compound is characterized by its glutarimide core, which is modified with a phenyl group. This modification enhances its binding affinity to cereblon (CRBN), a key component in the ubiquitin-proteasome system. The structural formula can be represented as follows:
This compound operates primarily through its interaction with cereblon, facilitating the ubiquitination and subsequent degradation of specific target proteins. This mechanism is particularly relevant for developing therapies against various cancers and autoimmune diseases. The compound's ability to act as a CRBN ligand allows it to recruit E3 ligases, leading to selective protein degradation.
Stability and Efficacy
Recent studies have demonstrated that Phenglutarimide derivatives exhibit superior stability compared to traditional IMiD compounds. For instance, in physiological conditions (pH 7.4), while lenalidomide shows significant hydrolysis (only 39% remaining after 24 hours), Phenglutarimide analogs maintain over 80% stability under similar conditions . This enhanced stability is critical for therapeutic applications as it prolongs the drug's efficacy in biological systems.
Table 1: Stability Comparison of this compound and Lenalidomide
Compound | Stability at pH 7.4 (24h) | Remaining Percentage |
---|---|---|
Lenalidomide | Yes | 39% |
This compound | Yes | >80% |
Case Studies and Research Findings
- PROTAC Development : A study highlighted the utility of phenyl glutarimides in developing PROTACs targeting BET (Bromodomain and Extra-Terminal) proteins. These compounds showed improved binding affinities and stability compared to their IMiD counterparts, making them promising candidates for cancer therapies .
- High-Throughput Screening : Another research effort employed high-throughput proteomic screening to identify novel neosubstrates targeted by phenyl glutarimides. This study revealed that these compounds could selectively degrade proteins that do not contain classical CRBN degron motifs, indicating a broader application potential in drug discovery .
- Therapeutic Implications : The ability of this compound to selectively degrade specific proteins opens avenues for treating diseases characterized by protein misfolding or overexpression, such as certain cancers and neurodegenerative disorders.
Eigenschaften
IUPAC Name |
3-[2-(diethylamino)ethyl]-3-phenylpiperidine-2,6-dione;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O2.ClH/c1-3-19(4-2)13-12-17(14-8-6-5-7-9-14)11-10-15(20)18-16(17)21;/h5-9H,3-4,10-13H2,1-2H3,(H,18,20,21);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYSHPMOZZLONAK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCC1(CCC(=O)NC1=O)C2=CC=CC=C2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
1156-05-4 (Parent) | |
Record name | Phenglutarimide hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001674960 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID60937328 | |
Record name | 3-[2-(Diethylamino)ethyl]-6-hydroxy-3-phenyl-4,5-dihydropyridin-2(3H)-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60937328 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1674-96-0 | |
Record name | 2,6-Piperidinedione, 3-[2-(diethylamino)ethyl]-3-phenyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1674-96-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phenglutarimide hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001674960 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-[2-(Diethylamino)ethyl]-6-hydroxy-3-phenyl-4,5-dihydropyridin-2(3H)-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60937328 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Phenglutarimide hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.291 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PHENGLUTARIMIDE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B963BYQ21V | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.